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Compound of Interest

Compound Name: 1-(1,3,5-Triazin-2-yl)piperazine

Cat. No.: B1349990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a

broad spectrum of biological activities. This technical guide provides an in-depth overview of

the in vitro evaluation of novel triazine compounds, focusing on their anticancer, antimicrobial,

and antiviral properties. This document summarizes key quantitative data, details common

experimental protocols, and visualizes relevant biological pathways and workflows to support

researchers in the field of drug discovery and development.

Data Presentation: Quantitative Bioactivity of
Triazine Derivatives
The following tables summarize the in vitro biological activity of various novel triazine

compounds as reported in recent literature.

Table 1: In Vitro Anticancer Activity of Triazine
Derivatives
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Compound
ID/Series

Cancer Cell
Line

Assay Type IC50/GI50 (µM) Reference

Triazine-

benzimidazole

analogs

60 human cancer

cell lines
Not Specified Nanomolar range [1]

Compound 8j HeLa MTT 12.3 ± 0.8 [1]

HepG2 MTT 9.6 ± 0.4 [1]

A549 MTT 10.5 ± 1.0 [1]

MCF-7 MTT 11.7 ± 0.5 [1]

Compound 3d

(1,2,4-triazine-6-

mercaptopurine

hybrid)

A549 Not Specified 0.01-0.31 [1]

HT-29 Not Specified 0.01-0.31 [1]

MKN-45 Not Specified 0.01-0.31 [1]

s-triazine Schiff

base derivatives

(4b)

MCF-7 Not Specified 3.29 [2]

HCT-116 Not Specified 3.64 [2]

s-triazine Schiff

base derivatives

(4c)

MCF-7 Not Specified Not Specified [2]

HCT-116 Not Specified Not Specified [2]

Thiobarbiturate-

based s-triazine

hydrazones

HepG2 Not Specified 3.8 ± 0.3 µg/mL [2]

HCT-116 Not Specified 1.9 ± 0.4 µg/mL [2]

2-methoxy-4-(3-

morpholino-5-

Capan-1 Not Specified 1.4, 5.1, 5.3 [2]
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(arylamino)phen

oxy)benzaldehyd

e derivatives

(11o, 11r, 11s)

1,3,5-triazine

derivatives (2c,

3c)

HCT116 Not Specified 20-27 [3]

SW620 Not Specified 20-27 [3]

Compound 11

(morpholine-

functionalized)

SW620 Not Specified 5.85 [4]

Compound 5

(morpholine-

functionalized)

SW480 Not Specified 43.12 [4]

SW620 Not Specified 32.83 [4]

Symmetrical di-

substituted

phenylamino-s-

triazines (1a-1c)

MCF7 Not Specified 1.77-13.46 [5]

C26 Not Specified 1.77-13.46 [5]

Symmetrical di-

substituted

phenylamino-s-

triazines (3b)

MCF7 Not Specified 6.19 [5]

Symmetrical di-

substituted

phenylamino-s-

triazines (2d)

MCF7 Not Specified 6.54 [5]

C26 Not Specified 0.38 [5]
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Pyrazolyl-1,3,5-

triazine

derivatives (32,

33)

MCF 7, MDA-

MB-231, HepG2,

LoVo, K-562

Not Specified 5-9 [6]

Trisubstituted s-

triazine

derivative (34)

MCF-7 Not Specified 0.82 [6]

Trisubstituted

triazine (57)

LBC3, LN-18,

LN-229
Not Specified 46, 50, 40 [6]

Mono-2-

chloroethylamine

-1,3,5-triazine

derivative (58)

DLD-1 Not Specified 13.71 [6]

HT-29 Not Specified 17.78 [6]

3, 5, 6-

trisubstituted 1,

2, 4-triazine

derivative (4)

C6 MTT 21.0 µg/mL [7]

3, 5, 6-

trisubstituted 1,

2, 4-triazine

derivative (5)

MCF-7 MTT 9.5 µg/mL [7]

Table 2: In Vitro Antimicrobial Activity of Triazine
Derivatives
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Compound
ID/Series

Microorgani
sm

Assay Type
Zone of
Inhibition
(mm)

MIC (µg/mL) Reference

Imidazo

derivative (3)
E. coli Disc Diffusion 20 15.6 [8]

Compound 4 S. aureus Disc Diffusion 16 - [8]

E. coli Disc Diffusion 19 3.91 [8]

Compound 5 Various Disc Diffusion
Moderate to

high

B. cereus:

7.81, S.

aureus: 15.6,

E. coli: 1.95

[8]

Compound 9 Various Disc Diffusion
Moderate to

high

B. cereus:

3.91, S.

aureus: 3.91,

E. coli: 1.95

[8]

Compound 7 B. cereus Not Specified - 15.6 [8]

Compound 6 E. coli Not Specified - 15.6 [8]

Compound

10
E. coli Not Specified - 15.6 [8]

Sulfonated

Copper-

Triazine

Complexes

(1, 2)

S. aureus

ATCC®

25923

Disc Diffusion Not Specified - [9]

E. coli

ATCC®

25922

Disc Diffusion Not Specified - [9]

Ferrozine

C. albicans

(clinical

sample)

Disc Diffusion
Larger than

fluconazole
- [9]
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2,4,6-

trisubstituted-

s-triazine (4d,

4h)

B. subtilis Not Specified - 3.125 [10]

S. aureus Not Specified - 6.25 [10]

2,4,6-

trisubstituted-

s-triazine (4n)

S.

epidermidis,

K.

pneumoniae,

P. aeruginosa

Not Specified - 6.25 [10]

E. coli Not Specified - 3.125 [10]

2,4,6-

trisubstituted-

s-triazine (4g)

C. albicans Not Specified - 3.125 [10]

Triazine

sulfonamide

(3c)

C. albicans

ATCC:10231
Disc Diffusion 13.3 ± 0.6 - [11]

Table 3: In Vitro Antiviral Activity of Triazine Derivatives
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Compound
ID/Series

Virus Strain Cell Line Assay Type
EC50/IC50
(µM)

Reference

Triazavirine

(TZV)

Influenza A

viruses
MDCK Not Specified

Similar to

rimantadine
[12]

Influenza B

virus
MDCK Not Specified Protective [12]

T-705

Influenza A,

B, and C

viruses

MDCK
Plaque

Reduction

0.013-0.48

µg/ml
[13]

Tricin A (H3N2) Not Specified
Virus Yield

Reduction
3.4 [14]

B virus Not Specified
Virus Yield

Reduction
4.9 [14]

A/Narita

(H1N1pdm)
Not Specified

Virus Yield

Reduction
8.2 [14]

BF-30
A/Beijing/32/9

2 (H3N2)
Not Specified Not Specified 7.4 [15]

A/FM/1/47

(H1N1)
Not Specified Not Specified 5.2 [15]

Oseltamivir-

resistant

(H275Y,

H1N1)

Not Specified Not Specified 18.9 [15]

Melittin

A/Puerto

Rico/8/34

(H1N1)

Not Specified Not Specified 0.40 [15]

3-anhydro-6-

hydroxy-

ophiobolin A

(L435-3)

A/WSN/33

(H1N1)
MDCK Not Specified 0.365 [15]
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Triazine

sulfonamide

(3a)

SARS-CoV-2 Not Specified MTT 2.378 [11]

Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

Cancer cell lines

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

Triazine compounds (dissolved in a suitable solvent, e.g., DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴

cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a

humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the triazine compounds in the culture

medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted
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compounds to the respective wells. Include a vehicle control (medium with the same

concentration of the solvent used to dissolve the compounds) and a blank control (medium

only). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for another 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of

the solubilization solution to each well to dissolve the formazan crystals. Mix gently by

pipetting or shaking on an orbital shaker for 15 minutes.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: %

Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50

value (the concentration of the compound that inhibits 50% of cell growth) is determined by

plotting the percentage of cell viability against the compound concentration.

Kirby-Bauer Disc Diffusion Method for Antimicrobial
Susceptibility
The disc diffusion method is used to determine the susceptibility of bacteria to different

antimicrobial agents.

Materials:

Bacterial strains

Mueller-Hinton agar (MHA) plates

Sterile saline (0.85% NaCl)

Sterile cotton swabs

Paper discs impregnated with known concentrations of the triazine compounds
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Standard antibiotic discs (positive control)

Blank discs (negative control)

McFarland turbidity standard (0.5)

Incubator

Procedure:

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture

and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match

the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess

fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the

entire surface of an MHA plate in three directions, rotating the plate approximately 60

degrees between each streaking to ensure uniform growth.

Disc Application: Aseptically place the paper discs impregnated with the triazine compounds

onto the surface of the inoculated MHA plate. Gently press each disc to ensure complete

contact with the agar. Place the discs far enough apart to prevent the zones of inhibition from

overlapping.

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of

complete inhibition around each disc in millimeters (mm), including the diameter of the disc.

Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the

bacterium to the compound. Results are often compared to those of standard antibiotics.

In Vitro Antiviral Assay (Influenza Virus)
This protocol describes a plaque reduction assay to determine the antiviral activity of triazine

compounds against the influenza virus.

Materials:
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Madin-Darby Canine Kidney (MDCK) cells

Influenza virus stock

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

TPCK-treated trypsin

Triazine compounds

Agarose or Avicel overlay

Crystal violet solution

6-well or 12-well plates

Procedure:

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow until a confluent

monolayer is formed.

Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza

virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units,

PFU). Incubate for 1 hour at 37°C to allow for virus adsorption.

Compound Treatment: After incubation, remove the virus inoculum and wash the cells with

PBS. Add an overlay medium (e.g., DMEM with 0.6% agarose or 1.2% Avicel) containing

TPCK-treated trypsin and serial dilutions of the triazine compound.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques

are visible.

Plaque Visualization: After incubation, fix the cells with 4% formaldehyde and then stain with

0.1% crystal violet solution. Gently wash the plates with water to remove excess stain.
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Plaque Counting and Data Analysis: Count the number of plaques in each well. The

percentage of plaque reduction is calculated as follows: % Plaque Reduction = [1 - (Number

of plaques in treated wells / Number of plaques in virus control wells)] x 100 The EC50 value

(the effective concentration that reduces the number of plaques by 50%) is determined from

a dose-response curve.

Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially targeted by triazine

compounds and a general experimental workflow for in vitro evaluation.

Signaling Pathway Diagrams
dot { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial",

fontsize=12, bgcolor="#F1F3F4", label="c-Met Signaling Pathway", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"

];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#34A853" ];

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met

Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF

[label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK",

fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT

[label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR",

fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration",

shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges HGF -> cMet [label="Binds and Activates"]; cMet -> GRB2 [label="Recruits"]; GRB2 ->

SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

cMet -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation;
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cMet -> STAT3 [label="Activates"]; STAT3 -> Proliferation; } Caption: c-Met signaling pathway, a

target for some anticancer triazine derivatives.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial",

fontsize=12, bgcolor="#F1F3F4", label="Simplified Rad6 Signaling in DNA Damage

Response", labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"

];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#EA4335" ];

// Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05",

fontcolor="#202124", style="filled, dashed"]; Rad6 [label="Rad6 (E2)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Rad18 [label="Rad18 (E3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

PCNA [label="PCNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_PCNA [label="PCNA-

Ub", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLS [label="Translesion Synthesis (TLS)",

shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; FANCD2

[label="FANCD2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_FANCD2 [label="FANCD2-

Ub", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FA_Pathway [label="Fanconi Anemia (FA)

Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges DNA_Damage -> Rad6; DNA_Damage -> Rad18; Rad6 -> PCNA [dir=none]; Rad18 -

> PCNA; PCNA -> Ub_PCNA [label="Monoubiquitination"]; Ub_PCNA -> TLS; Rad6 ->

FANCD2 [dir=none]; Rad18 -> FANCD2; FANCD2 -> Ub_FANCD2

[label="Monoubiquitination"]; Ub_FANCD2 -> FA_Pathway; } Caption: Rad6-mediated DNA

damage response pathway, a target for anticancer triazines.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial",

fontsize=12, bgcolor="#F1F3F4", label="Dihydrofolate Reductase (DHFR) Inhibition",

labelloc="t" ];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"

];

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#4285F4" ];
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// Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#FBBC05", fontcolor="#202124"]; DHFR

[label="Dihydrofolate Reductase (DHFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF

[label="Tetrahydrofolate (THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate

[label="Thymidylate Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",

style="filled, dashed"]; Purine [label="Purine Synthesis", shape=ellipse, fillcolor="#FFFFFF",

fontcolor="#202124", style="filled, dashed"]; DNA [label="DNA Synthesis", shape=ellipse,

fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Triazine_Inhibitor

[label="Triazine Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF; THF -> Thymidylate; THF -> Purine; Thymidylate ->

DNA; Purine -> DNA; Triazine_Inhibitor -> DHFR [label="Inhibits", color="#EA4335"]; } Caption:

Mechanism of action of triazine-based DHFR inhibitors.

Experimental Workflow Diagram
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and
1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer
Potential Against Colorectal Cancer [mdpi.com]

5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in
vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F
[pubs.rsc.org]

6. mdpi.com [mdpi.com]

7. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1349990?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/372410340_In-vitro_Evaluation_of_Triazine_Scaffold_for_Anticancer_Drug_Development_A_Review
https://www.researchgate.net/figure/IC-50-Values-of-the-Derivatives-in-Three-Cancer-Cell-Lines-as-Measured-Using-the-MTT_tbl1_342402422
https://pmc.ncbi.nlm.nih.gov/articles/PMC7919653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7919653/
https://www.mdpi.com/1420-3049/30/11/2437
https://www.mdpi.com/1420-3049/30/11/2437
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://www.mdpi.com/1424-8247/15/2/221
https://www.researchgate.net/publication/312547243_Synthesis_of_novel_3_5_6-trisubstituted_triazine_derivatives_and_their_biological_activity_evaluation_as_potential_antitumor_and_anti-inflammatory_agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based
compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

9. Synthesis, Characterization, and Antimicrobial Activity of Novel Sulfonated Copper-
Triazine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-
SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

12. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-
Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

13. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC
[pmc.ncbi.nlm.nih.gov]

14. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Evaluation of Novel Triazine Compounds: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349990#in-vitro-evaluation-of-novel-triazine-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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